molecular formula C21H25N3O3S B2819506 1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899743-34-1

1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2819506
CAS RN: 899743-34-1
M. Wt: 399.51
InChI Key: DSTKJOOSGWONMA-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Derivative Formation

  • Chemical Reactions

    The compound reacts with various chemicals to form different derivatives. For instance, 3-Chloroquinoline-2,4-diones react with ethanolamine to form 3-(3-hydroxyethylamino)quinoline-2,4-diones, leading to various thioxoquinazolinone derivatives (Klásek et al., 2020).

  • Synthesis of Derivatives

    Various derivatives of similar compounds, like 3-Amino-4-hydroxyquinolin-2 (1H)-one, have been synthesized, showing potential in applications such as antiallergic activity (Suzuki et al., 1977).

Metal Complex Formation and Biological Activity

  • Metal Complexes

    Novel ligands synthesized from similar compounds have been used to prepare metal complexes. These complexes exhibit significant antibacterial activities against various bacteria and have been studied for their interactions with DNA and superoxide dismutase mimetic activity (Patel & Patel, 2015).

  • Anticonvulsant and Antimicrobial Activities

    Derivatives like thioxoquinazolinone have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. They showed broad spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Photophysical and Spectroscopic Studies

  • Photophysical Properties: Dihydroquinazolinone derivatives have been synthesized and characterized for their photophysical properties, demonstrating significant changes depending on solvent polarity. These properties are important for applications in materials science and photophysics (Pannipara et al., 2017).

Antimalarial Evaluation

  • Antimalarial Activity: Derivatives such as 3-hydroxy-indole-7-chloroquinoline conjugates have shown potent antimalarial activity against Plasmodium falciparum, indicating potential use in antimalarial drug development (Raj et al., 2014).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Activities: Tetrahydroquinazoline derivatives have been synthesized and tested for their antimicrobial properties, showing good to moderate activity against various bacterial and fungal strains (Bhatt et al., 2015).

properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-13-5-11-24-18-9-4-2-7-16(18)20(22-21(24)27)28-14-19(26)23-12-10-15-6-1-3-8-17(15)23/h1,3,6,8,25H,2,4-5,7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTKJOOSGWONMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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